molecular formula C20H20N4O2S B2489089 2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1421476-96-1

2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2489089
CAS No.: 1421476-96-1
M. Wt: 380.47
InChI Key: VXEBFSUDPBVWOH-UHFFFAOYSA-N
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Description

2-(4-Ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide is a synthetically designed small molecule featuring a fused pyrimidinone core, a structure of significant interest in modern drug discovery. This compound is intended for Research Use Only and is not approved for use in humans or animals. Research Applications and Value: The molecular architecture of this compound, which incorporates a pyrimidinone scaffold substituted with a pyridine ring, is frequently investigated for its potential to inhibit protein kinases. Kinases are critical enzymes in cellular signaling and are well-validated targets in oncology, with numerous pyrimidine-based inhibitors like Palbociclib and Vistusertib already in clinical use or development . The specific substitution pattern—with an ethyl group at the 4-position and an acetamide linkage to a 3-(methylthio)phenyl group—suggests potential for optimizing binding affinity and selectivity towards specific kinase ATP-binding pockets. Researchers can utilize this compound as a key intermediate or a lead structure in programs aimed at developing novel therapeutics for cancer, particularly against targets such as Cyclin-Dependent Kinases (CDKs) . Mechanism of Action: While the exact mechanism of action for this specific compound requires empirical validation, molecules with analogous structures typically function as ATP-competitive inhibitors. They are designed to bind to the catalytic site of kinase enzymes, thereby blocking the transfer of phosphate groups to substrate proteins. This inhibition can disrupt aberrant signal transduction pathways that drive uncontrolled cell proliferation and survival in diseases like cancer . The pyridine and pyrimidine nitrogen atoms often serve as key hydrogen bond acceptors, anchoring the molecule to the kinase's hinge region, a common interaction seen in many approved drugs .

Properties

IUPAC Name

2-(4-ethyl-6-oxo-2-pyridin-4-ylpyrimidin-1-yl)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-3-15-12-19(26)24(20(23-15)14-7-9-21-10-8-14)13-18(25)22-16-5-4-6-17(11-16)27-2/h4-12H,3,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEBFSUDPBVWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC=NC=C2)CC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

The molecular formula for the compound is C20H20N4O3C_{20}H_{20}N_{4}O_{3}, with a molecular weight of 364.4 g/mol. The structure features a pyrimidine core substituted with an ethyl group, a pyridine moiety, and an acetamide side chain.

PropertyValue
Molecular FormulaC20H20N4O3C_{20}H_{20}N_{4}O_{3}
Molecular Weight364.4 g/mol
CAS Number1421526-47-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Pyrimidine derivatives are often known for their roles as enzyme inhibitors, particularly in cancer therapy.

  • Enzyme Inhibition : The compound may inhibit dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, which is essential for DNA synthesis and cell division. Inhibition of DHFR can lead to antiproliferative effects in cancer cells .
  • Kinase Activity : Similar compounds in the pyrimidine class have been shown to inhibit various kinases involved in signaling pathways that regulate cell growth and survival. For instance, tyrosine kinases such as Abl and MAP kinases are potential targets .

Therapeutic Potential

Research indicates that compounds similar to This compound exhibit promising therapeutic effects in several areas:

  • Anticancer Activity : These compounds have demonstrated efficacy against various cancer types by inducing apoptosis and inhibiting tumor growth .
  • Anti-inflammatory Effects : Some studies suggest that pyrimidine derivatives can modulate inflammatory responses, making them candidates for treating inflammatory diseases .

Case Studies

  • In Vitro Studies : A study evaluated the antiproliferative effects of similar pyrimidine derivatives on human cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations, suggesting potential for further development as anticancer agents .
  • Animal Models : In vivo studies involving rodent models have shown that these compounds can reduce tumor size when administered alongside standard chemotherapy agents, indicating a synergistic effect that warrants further investigation .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

  • Selectivity and Potency : Research indicates that structural modifications can enhance selectivity for specific targets, improving therapeutic profiles while minimizing side effects .
  • Structure-Activity Relationship (SAR) : Understanding how different substituents affect biological activity is crucial for optimizing lead compounds. Variations in the aromatic rings and alkyl substitutions have been linked to increased potency against specific targets .

Table 2: Summary of Biological Activities

Activity TypeTargetEffect
Enzyme InhibitionDHFRAntiproliferative
Kinase InhibitionVarious KinasesAnti-cancer
Anti-inflammatoryCytokinesModulation of inflammation

Scientific Research Applications

The biological activity of 2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide is primarily attributed to its ability to inhibit specific enzymes and interact with various biological receptors. It may act as an enzyme inhibitor by binding to the active site, thereby preventing substrate interaction or altering the enzyme's conformation .

Enzymatic Inhibition

Research indicates that compounds similar to this compound can selectively inhibit enzymes such as adenylyl cyclase (AC), which is involved in cAMP production. For instance, one study reported an IC50 of 1.4 μM for AC1 inhibition, demonstrating its potential application in modulating signaling pathways relevant to cancer and other diseases .

Therapeutic Applications

The compound shows promise in several therapeutic areas:

1. Oncology

  • The compound's ability to inhibit specific kinases and receptors overexpressed in certain cancers positions it as a potential anticancer agent. For example, similar compounds have been noted for their ability to target the ephrin receptor family, which is implicated in tumor growth and metastasis .

2. Neurological Disorders

  • Given its mechanism of action involving cAMP modulation, there is potential for applications in treating neurological disorders where cAMP signaling is disrupted .

3. Antimicrobial Activity

  • Some derivatives of pyrimidine compounds have shown antimicrobial properties, suggesting that this compound may also possess similar effects, warranting further investigation in this area .

Case Studies

Several studies have explored the synthesis and biological evaluation of related compounds:

Case Study 1: Structure-Activity Relationship (SAR) Studies

  • A study focused on SAR for pyrido[2,3-d]pyrimidine derivatives revealed that modifications at specific positions significantly enhanced inhibitory activity against cancer-related targets. The findings suggest that similar modifications could enhance the efficacy of this compound .

Case Study 2: Enzyme Inhibition Mechanism

  • Research demonstrated that certain structural features of pyrimidinone derivatives led to selective inhibition of calcium/calmodulin-stimulated adenylyl cyclase, highlighting the importance of molecular structure in developing effective inhibitors . This insight can guide future modifications of the compound under consideration.

Comparison with Similar Compounds

Structural Analogs from the Journal of Applied Pharmaceutical Science (2019)

highlights two closely related compounds:

Compound Structure Yield Melting Point Key Substituents
5.12 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide 66% 196°C 4-methyl, benzyl
5.15 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide 60% 224°C–6°C 4-methyl, 4-phenoxyphenyl
Target 2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide N/A N/A 4-ethyl, pyridin-4-yl, 3-(methylthio)phenyl

Key Differences :

  • Core Substitution: The target compound has a 4-ethyl group on the pyrimidinone ring, whereas analogs 5.12 and 5.15 feature a 4-methyl group.
  • Aryl Modifications: The target compound substitutes the pyrimidinone’s position 2 with a pyridin-4-yl group, contrasting with the thio-linked benzyl or phenoxyphenyl groups in 5.12 and 5.14. Pyridine rings often enhance metabolic stability compared to phenyl groups .
  • Acetamide Tail: The 3-(methylthio)phenyl group in the target compound differs from the benzyl (5.12) and phenoxyphenyl (5.15) tails. The meta-substituted methylthio group may improve membrane permeability compared to para-substituted analogs .

Comparison with Patent Compounds (EP 4 374 877 A2, 2024)

describes advanced pyrrolo-pyridazine carboxamides with trifluoromethyl and morpholine-ethoxy groups. While structurally distinct from the target compound, these analogs highlight trends in drug design:

  • Complexity : Patent compounds feature fused heterocycles (e.g., pyrrolo[1,2-b]pyridazine) and polar groups (e.g., morpholine), which may improve target selectivity but complicate synthesis .
  • Pharmacokinetic Modifiers : The target compound’s 3-(methylthio)phenyl group is simpler than the patent compounds’ trifluoromethyl and morpholine groups, which are often used to enhance metabolic stability and solubility .

Substituent Analysis from Product Catalogs ()

Biopharmacule’s catalog includes acetamides with boronate esters (e.g., BP 274501) and piperidinylmethyl groups (e.g., BP 274515). The methylthio group in BP 274499 aligns with the target compound’s 3-(methylthio)phenyl moiety, suggesting this group is a common design choice for modulating electronic and steric properties.

Critical Insights and Implications

  • Synthetic Challenges : Introducing the ethyl group at position 4 (vs. methyl in analogs) may require harsher alkylation conditions or protective strategies to prevent side reactions .
  • Metabolic Considerations : The methylthio group in the target compound could be susceptible to oxidation, whereas patent compounds () employ metabolically stable groups like trifluoromethyl .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions are required?

The synthesis typically involves alkylation of thiopyrimidine derivatives with chloroacetamide intermediates. For example, sodium methylate (2.6–2.8 molar excess) is used to deprotonate thiopyrimidinones, followed by reaction with chloroacetamides in solvents like ethanol or DMSO. Temperature control (0–5°C for initial steps, room temperature for coupling) and catalysts (e.g., triethylamine) are critical for optimizing yields (60–80%) . Post-synthesis purification often employs recrystallization or column chromatography.

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Key techniques include:

  • 1H NMR : To confirm proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, NH signals at δ 10–12 ppm) .
  • Mass spectrometry : ESI-MS or LC-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 344–376) .
  • Elemental analysis : To validate C, H, N, and S content (deviations < 0.3% from theoretical values) .

Q. How do solvent and temperature influence the synthesis of pyrimidine-acetamide derivatives?

Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates by stabilizing intermediates, while protic solvents (e.g., ethanol) improve selectivity for amide bond formation. Elevated temperatures (50–80°C) accelerate thiopyrimidine alkylation but risk side reactions like hydrolysis. Low temperatures (0–5°C) are preferred for acid-sensitive steps .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction yields or selectivity?

Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways, identifying energy barriers that limit yields. For instance, ICReDD’s reaction path search algorithms optimize conditions (e.g., solvent polarity, catalyst loading) by correlating computational data with experimental results, reducing trial-and-error cycles by ~40% . Case studies show that adjusting solvent dielectric constants based on simulations improved yields from 60% to 82% in analogous acetamide syntheses .

Q. What strategies validate the biological activity of this compound against structurally similar analogs?

  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., pyridinyl vs. phenyl groups) and assess changes in bioactivity. For example, replacing a pyridinyl group with a 3-(methylthio)phenyl moiety increased antimicrobial potency by 3-fold in related thienopyrimidines .
  • Comparative assays : Test against analogs with shared cores (e.g., thieno[2,3-d]pyrimidine) but varying side chains. Use standardized assays (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity) .

Q. How to address discrepancies in NMR or MS data during characterization?

  • NMR : Confirm solvent effects (e.g., DMSO-d6 vs. CDCl3) on chemical shifts. For example, NH protons in DMSO-d6 appear deshielded (δ 10–12 ppm) but may split in CDCl3 due to hydrogen bonding .
  • MS : Rule out adduct formation (e.g., sodium or potassium ions) by comparing with theoretical isotopic patterns. Use high-resolution MS (HRMS) to resolve ambiguities in [M+H]+ peaks .

Methodological Considerations

Q. What experimental design principles apply to optimizing large-scale synthesis?

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent ratio, catalyst loading). For example, a 3^2 factorial design reduced reaction time from 24h to 8h by optimizing ethanol:water ratios (3:1 v/v) .
  • Scale-up protocols : Gradual temperature ramping (2°C/min) prevents exothermic runaway reactions. Pilot batches (1–10 g) should prioritize purity (>95% by HPLC) over yield .

Q. How to interpret conflicting biological data across different assay models?

  • Dose-response curves : Ensure consistent dosing ranges (e.g., 1–100 µM) and negative controls. Discrepancies in IC50 values may arise from cell line-specific uptake mechanisms .
  • Meta-analysis : Compare data across peer-reviewed studies (e.g., PubChem BioAssay data) to identify trends. For instance, thienopyrimidine derivatives show higher anticancer activity in hematological vs. solid tumor models .

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